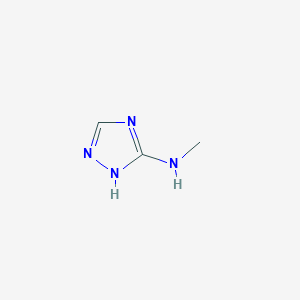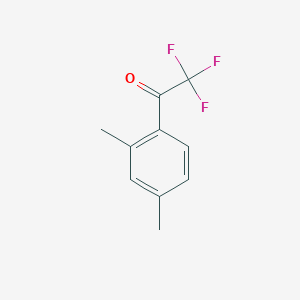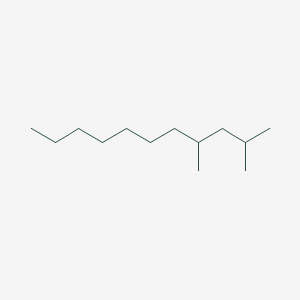
4-Bromo-6,7-dimethoxy-1-indanone
Overview
Description
“4-Bromo-6,7-dimethoxy-1-indanone” is a chemical compound with the linear formula C11H11BrO3 . It has a molecular weight of 271.113 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1-indanones, such as “4-Bromo-6,7-dimethoxy-1-indanone”, has been extensively studied. More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .Molecular Structure Analysis
The molecular structure of “4-Bromo-6,7-dimethoxy-1-indanone” is represented by the linear formula C11H11BrO3 . Further structural and spectroscopic tools are used to understand the various interaction behaviors of the title compound .Chemical Reactions Analysis
The Nazarov reaction is commonly used in the synthesis of 1-indanones . This reaction employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Scientific Research Applications
Chemical Research
“4-Bromo-6,7-dimethoxy-1-indanone” is a chemical compound with the linear formula C11H11BrO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in various chemical research and experiments due to its unique properties .
Synthesis of Biologically Active 1-Indanones
1-Indanones, including “4-Bromo-6,7-dimethoxy-1-indanone”, have a broad range of biological activity . They are used in the synthesis of biologically active compounds, which have potential applications in medicine, agriculture, and natural product synthesis .
Antiviral and Antibacterial Agents
1-Indanone derivatives, including “4-Bromo-6,7-dimethoxy-1-indanone”, have shown potential as antiviral and antibacterial agents . They are being studied for their potential to inhibit the replication of certain viruses .
Anticancer Drugs
1-Indanone derivatives are also being studied for their potential use as anticancer drugs . They have shown promise in inhibiting the growth of certain types of cancer cells .
Alzheimer’s Disease Treatment
Research has indicated that 1-Indanone derivatives could be used in the treatment of Alzheimer’s disease . They have shown potential in inhibiting certain processes associated with the progression of this disease .
Cardiovascular Drugs
1-Indanone derivatives, including “4-Bromo-6,7-dimethoxy-1-indanone”, are being studied for their potential use as cardiovascular drugs . They may have beneficial effects on the cardiovascular system .
Insecticides, Fungicides, Herbicides
1-Indanone derivatives have been used in the development of insecticides, fungicides, and herbicides . They have shown effectiveness in controlling various pests and plant diseases .
Regioselective Bromination
“4-Bromo-6,7-dimethoxy-1-indanone” can be synthesized through a simple and regioselective method for the aromatic monobromination . This method does not require the protection of the carbonyl group of 5,6-dimethoxyindan-1-one .
Mechanism of Action
Target of Action
1-indanone derivatives, which include 4-bromo-6,7-dimethoxy-1-indanone, have been found to exhibit a broad range of biological activities . They have been used as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
Mode of Action
It is known that 1-indanone derivatives interact with various biological targets to exert their effects
Biochemical Pathways
1-indanone derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
1-indanone derivatives, including 4-bromo-6,7-dimethoxy-1-indanone, have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .
Safety and Hazards
Future Directions
The future directions of “4-Bromo-6,7-dimethoxy-1-indanone” and similar compounds are promising. Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, and insecticides, fungicides, herbicides .
properties
IUPAC Name |
4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPYISCUOAQRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2CCC(=O)C2=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302691 | |
| Record name | 4-bromo-6,7-dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dimethoxy-1-indanone | |
CAS RN |
18028-29-0 | |
| Record name | 18028-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-6,7-dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-6,7-DIMETHOXY-1-INDANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



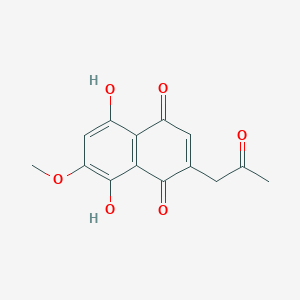
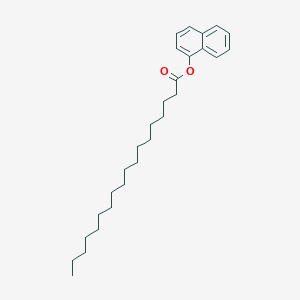
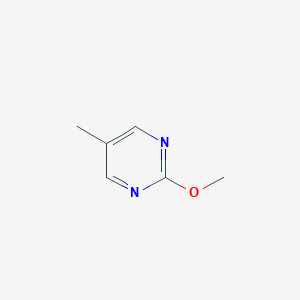

![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
